molecular formula C19H20BrFN4O B10922495 N-(4-bromo-2-fluorophenyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922495
M. Wt: 419.3 g/mol
InChI Key: ZXVMITDLONTSPU-UHFFFAOYSA-N
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Description

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a bromo-fluorophenyl group, a butyl chain, and a carboxamide group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Bromo-Fluorophenyl Group: This step is achieved through a halogenation reaction, where a fluorophenyl group is brominated using bromine or a brominating agent.

    Attachment of the Butyl Chain: The butyl chain is introduced via an alkylation reaction, typically using butyl halides in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-BROMO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(4-CHLORO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(4-BROMO-2-FLUOROPHENYL)-1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the specific combination of substituents on the pyrazolo[3,4-b]pyridine core. The presence of both bromo and fluoro groups, along with the butyl chain and carboxamide group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H20BrFN4O

Molecular Weight

419.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20BrFN4O/c1-4-5-8-25-18-17(12(3)24-25)14(9-11(2)22-18)19(26)23-16-7-6-13(20)10-15(16)21/h6-7,9-10H,4-5,8H2,1-3H3,(H,23,26)

InChI Key

ZXVMITDLONTSPU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=C(C=C3)Br)F)C

Origin of Product

United States

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